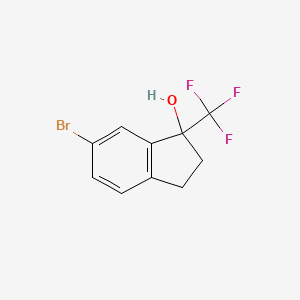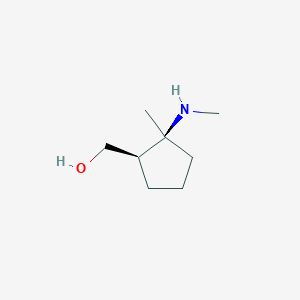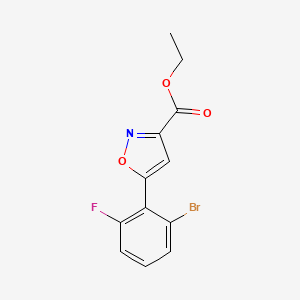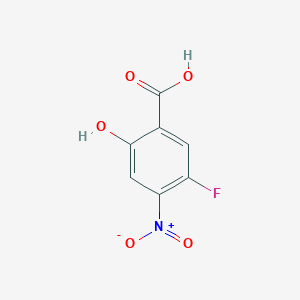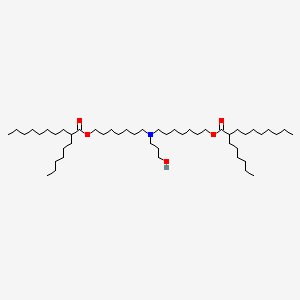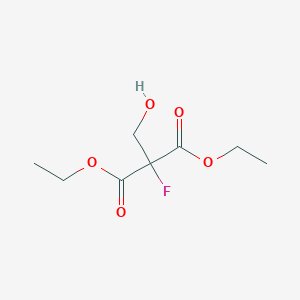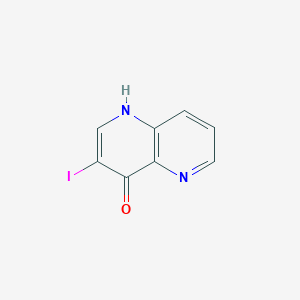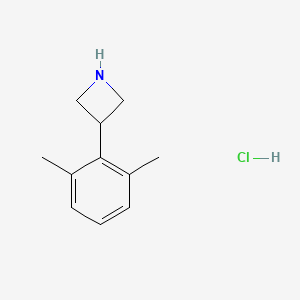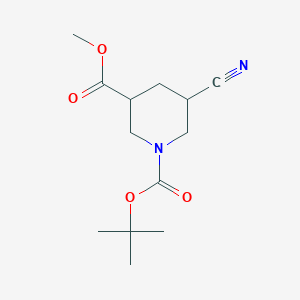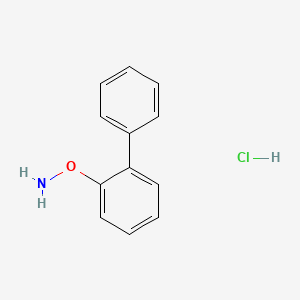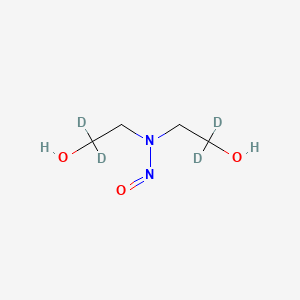
3,4-Diphenoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diphenoxybenzaldehyde is an aromatic aldehyde with the molecular formula C19H14O3. This compound is characterized by the presence of two phenoxy groups attached to the benzene ring at the 3 and 4 positions, and an aldehyde group at the 1 position. It is a versatile intermediate used in various organic synthesis processes and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diphenoxybenzaldehyde can be synthesized through the formylation of 3,4-diphenoxybenzene. One common method involves the use of hexamethylenetetramine (HMTA) in the presence of a strong acid like hydrochloric acid. The reaction proceeds through the formation of an intermediate iminium ion, which then undergoes hydrolysis to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale formylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diphenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reactions often involve nucleophiles like alkyl halides or amines under basic conditions.
Major Products
Oxidation: 3,4-Diphenoxybenzoic acid.
Reduction: 3,4-Diphenoxybenzyl alcohol.
Substitution: Various substituted phenoxybenzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3,4-Diphenoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,4-Diphenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. For example, it can inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxybenzaldehyde: Similar structure but with hydroxyl groups instead of phenoxy groups.
3,4-Dimethoxybenzaldehyde: Contains methoxy groups instead of phenoxy groups.
2,4-Diphenoxybenzaldehyde: Phenoxy groups are positioned differently on the benzene ring.
Uniqueness
3,4-Diphenoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C19H14O3 |
|---|---|
Poids moléculaire |
290.3 g/mol |
Nom IUPAC |
3,4-diphenoxybenzaldehyde |
InChI |
InChI=1S/C19H14O3/c20-14-15-11-12-18(21-16-7-3-1-4-8-16)19(13-15)22-17-9-5-2-6-10-17/h1-14H |
Clé InChI |
DFFHATHVIPXZOI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)C=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


